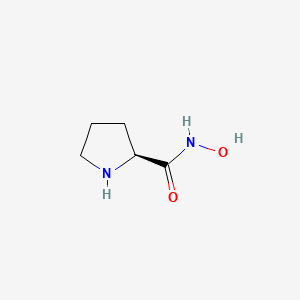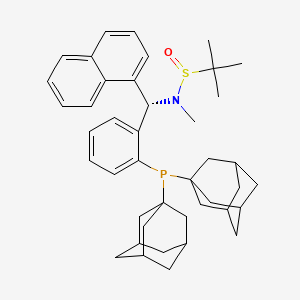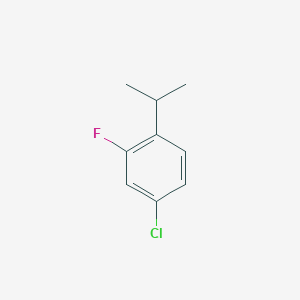
4-Chloro-2-fluoro-1-isopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-1-isopropylbenzene is an aromatic compound with a benzene ring substituted by chlorine, fluorine, and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo halogenation to introduce the chlorine and fluorine substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. For example, starting with fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst. The isopropyl group can be introduced via Friedel-Crafts alkylation, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
4-Chloro-2-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
EAS: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
科学的研究の応用
4-Chloro-2-fluoro-1-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-Chloro-2-fluoro-1-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
類似化合物との比較
Similar Compounds
4-Chloro-2-fluorotoluene: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-2-fluoroanisole: Contains a methoxy group instead of an isopropyl group.
4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of an isopropyl group.
Uniqueness
4-Chloro-2-fluoro-1-isopropylbenzene is unique due to the presence of both chlorine and fluorine substituents along with an isopropyl group, which can influence its reactivity and interactions in chemical reactions. This combination of substituents can lead to unique properties and applications compared to other similar compounds .
特性
分子式 |
C9H10ClF |
|---|---|
分子量 |
172.63 g/mol |
IUPAC名 |
4-chloro-2-fluoro-1-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 |
InChIキー |
LNFBLPMQLGTYSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


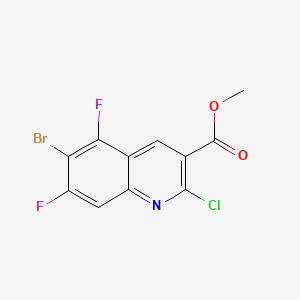

![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)


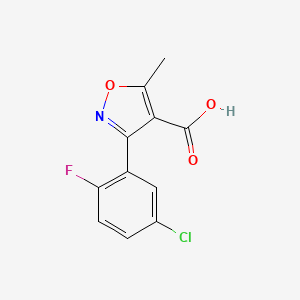
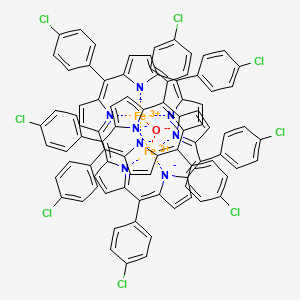
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
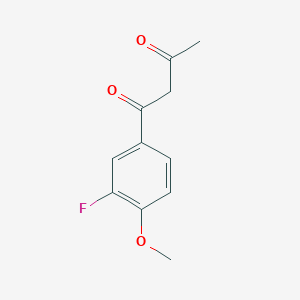
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
